molecular formula C12H14N2O3 B11877816 tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate CAS No. 1841081-78-4

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Cat. No.: B11877816
CAS No.: 1841081-78-4
M. Wt: 234.25 g/mol
InChI Key: LLQAMEPFISRHEW-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 2-position and a hydroxyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Properties

CAS No.

1841081-78-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 6-hydroxyindazole-2-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3

InChI Key

LLQAMEPFISRHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O

Origin of Product

United States

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